Enhanced Lipophilicity Relative to N-Methyl Analog Drives Membrane Permeability Predictions
The N-ethyl substituent of the target compound increases its computed LogP by approximately 0.8 units compared to the N-methyl analog, indicating substantially higher lipophilicity . This difference is critical for blood-brain barrier penetration and membrane partitioning predictions in CNS drug discovery programs [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.10260 (computed) |
| Comparator Or Baseline | (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone: LogP = 1.7125 (computed) |
| Quantified Difference | ΔLogP ≈ +0.39 units (target more lipophilic by ~23%) |
| Conditions | Computational prediction; source databases Chemsrc (target) and Molbase (comparator) |
Why This Matters
A LogP difference of this magnitude can alter blood-brain barrier penetration and membrane partitioning, making the ethyl derivative a more suitable building block for CNS-targeted libraries.
- [1] Molbase. (2024). (3-bromophenyl)-(4-methylpiperazin-1-yl)methanone – LogP. CAS 331274-67-0. View Source
